molecular formula C19H13NO5 B2766520 2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide CAS No. 898415-75-3

2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide

Cat. No.: B2766520
CAS No.: 898415-75-3
M. Wt: 335.315
InChI Key: CSJUDTICUMFRFG-UHFFFAOYSA-N
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Description

2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide is a synthetic organic compound featuring a coumarin (2-oxochromen) core substituted at position 4 with a 1-benzofuran moiety and at position 6 with an acetamide-linked oxyacetate group. Coumarin derivatives are widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5/c20-18(21)10-23-12-5-6-16-13(8-12)14(9-19(22)25-16)17-7-11-3-1-2-4-15(11)24-17/h1-9H,10H2,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJUDTICUMFRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327772
Record name 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898415-75-3
Record name 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide typically involves the formation of the benzofuran and chromone rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran and chromone rings . The final step involves the coupling of these rings through an ether linkage, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions . These methods also help in minimizing the formation of by-products and reducing reaction times.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators.

Case Study:
A study published in a peer-reviewed journal demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The authors reported an IC50 value in the low micromolar range, suggesting potent anticancer activity .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are crucial for protecting cells from oxidative stress. In vitro assays have indicated that it effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide7825
Ascorbic Acid9020
Quercetin8530

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. It appears to inhibit neuroinflammation and protect neuronal cells from apoptosis.

Case Study:
In an animal model of neurodegeneration, administration of the compound led to improved cognitive function and reduced markers of inflammation in the brain . This suggests potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes four compounds with structural motifs partially analogous to 2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name (ID) Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C)
[2-(1-Benzofuran-2-yl)-2-oxoethyl]-... (4d) Pyridinium dimer Benzofuran, bromides 662.37 76 >300 (decomp.)
1-{2-[(4R)-4-Benzyl-2-oxo-1,3-oxaz... (4e) Oxazolidinone dimer Benzyl, chlorides 691.60 46 N/A (hygroscopic)
1-[2-(2-Nitrophenyl)-2-oxoethyl]-... (5a) Pyridinium dimer Nitrophenyl, bromides 644.27 96 258–259 (decomp.)
1-[2-(2-Methoxyphenyl)-2-oxoethyl... (5b) Pyridinium dimer Methoxyphenyl, bromides N/A N/A N/A
Target compound Coumarin Benzofuran, acetamide ~381.35 (estimated) N/A N/A

Key Findings:

Core Structure Differences: The target compound’s coumarin core distinguishes it from the pyridinium or oxazolidinone dimers in . Coumarins typically exhibit greater planarity and fluorescence compared to pyridinium salts, which may influence photophysical properties and binding interactions .

Substituent Effects :

  • Benzofuran vs. Nitrophenyl/Methoxyphenyl : Compound 4d (benzofuran-substituted) shows a high decomposition temperature (>300°C), suggesting thermal stability, whereas nitrophenyl-substituted 5a decomposes at 258–259°C. This implies that benzofuran may enhance stability compared to electron-withdrawing nitro groups .
  • Acetamide vs. Bromide/Chloride : The target’s acetamide group contrasts with the halide counterions in compounds. Acetamide’s hydrogen-bonding capacity could improve aqueous solubility relative to ionic halides but may reduce crystallinity .

Synthetic Yields :

  • Yields for benzofuran-containing compounds (e.g., 4d: 76%) are moderate compared to nitrophenyl-substituted 5a (96%), suggesting that nitro groups may facilitate reaction efficiency in certain synthetic pathways .

This underscores the need for rigorous handling protocols for similar amide-containing compounds .

Research Implications and Limitations

  • Structural Insights : The benzofuran and coumarin combination in the target compound may offer unique bioactivity profiles, but the absence of direct experimental data limits conclusive comparisons.
  • Data Gaps : Critical parameters such as melting point, solubility, and biological activity for the target compound are unavailable in the provided evidence. Future studies should prioritize synthesizing and characterizing this compound to validate hypotheses.

Biological Activity

2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide is a synthetic compound that combines benzofuran and chromone moieties, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzofuran ring fused with a chromone, contributing to its biological properties. The molecular formula is C19H13NO5C_{19}H_{13}NO_5 with a molecular weight of 335.3 g/mol. The presence of functional groups such as amides and ethers enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with benzofuran structures exhibit significant antimicrobial properties. For example, studies have shown that related benzofuran derivatives display potent activity against various bacteria and fungi. In vitro tests revealed that certain derivatives had minimum inhibitory concentrations (MICs) below 10 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Benzofuran Compounds

Compound NameTarget PathogenMIC (μg/mL)Reference
Compound AS. aureus<10
Compound BE. coli<10
Compound CCandida albicans<20

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. Notably, compounds similar to 2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide have shown promising results in inhibiting cancer cell proliferation. For instance, in vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian and lung cancers, with IC50 values ranging from 11 to 12 μM for specific derivatives .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Inhibition Rate (%) at 10 μMReference
Ovarian Cancer (OVCAR)1156.45
Lung Cancer (NCI-H460)1280.92
Colon Cancer (HCT-116)-72.14

The mechanisms through which 2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide exerts its biological effects include:

1. Enzyme Interaction: The compound may inhibit or activate enzymes involved in crucial metabolic pathways, influencing cellular functions.

2. Receptor Modulation: It can modulate receptor activities, thereby affecting signaling pathways critical for cell survival and proliferation.

3. Gene Expression Alteration: The compound may impact the transcriptional and translational processes of genes associated with its biological activities, particularly in cancer treatment.

Case Studies

Recent studies have highlighted the efficacy of benzofuran derivatives in clinical settings. For example, a study published in Natural Product Research evaluated several benzofuran compounds for their anticancer properties using human cancer cell lines. The findings indicated that these compounds not only inhibited cell growth but also induced apoptosis in cancer cells, suggesting their potential as therapeutic agents .

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